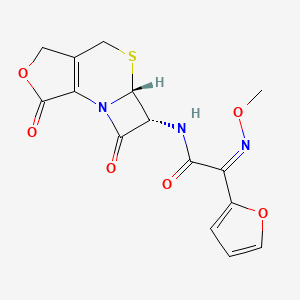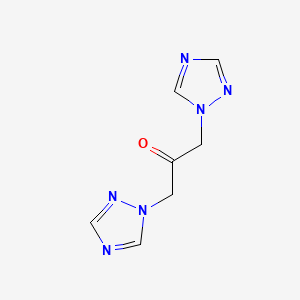
Descarbamoylcefuroxime lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Descarbamoylcefuroxime lactone is a chemical compound with the molecular formula C15H13N3O6S . It is also known as Cefuroxime Axetil Impurity E . The molecular weight of this compound is 363.3 g/mol .
Synthesis Analysis
A preparation method of this compound has been disclosed in a patent . The method includes taking descarbamoyl cefuroxime as a raw material and dissolving it in a suitable solvent .
Molecular Structure Analysis
The molecular structure of this compound contains total 41 bonds; 28 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 5 double bonds, 5 aromatic bonds, 1 four-membered ring, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, 1 eleven-membered ring, 1 ester (aliphatic), 1 secondary .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 363.3 g/mol . The compound has a complex structure with multiple bonds and rings .
Scientific Research Applications
Sesquiterpene lactones, compounds related to lactones, have been investigated for their potential as anticancer agents. A study by (Molnár et al., 2016) highlighted that certain sesquiterpene lactones from plants such as Artemisia asiatica and Onopordum acanthium exhibited antiproliferative actions on leukemia cells.
Beta-lactones have been synthesized and studied for their pharmaceutical applications, including in the synthesis of drugs like tetrahydrolipstatin, an anti-obesity drug. Shiina et al. (2012) describe a process for β-lactone formation and its application in asymmetric synthesis (Shiina et al., 2012).
Amino-thiocarbamate-catalyzed bromolactonization, a process for synthesizing γ-lactones, was developed by Zhou et al. (2010), showcasing the versatility of lactones in synthetic chemistry (Zhou et al., 2010).
Lactones have also been investigated for their antimicrobial properties. For example, Ma et al. (2005) isolated a gamma-lactone derivative from Micromelum hirsutum with potent anti-tuberculosis activity (Ma et al., 2005).
Lactones have been extensively used in biomedical applications, particularly in the synthesis of biodegradable polyesters for medical devices and drug delivery systems, as discussed by Albertsson and Varma (2003) (Albertsson & Varma, 2003).
The anti-inflammatory and cytoprotective effects of sesquiterpene lactones were studied by Giordano et al. (1990), indicating their potential in treating peptic ulcers (Giordano et al., 1990).
Mechanism of Action
Target of Action
Descarbamoylcefuroxime lactone, also known as Cefuroxime Axetil Impurity E, is a derivative of the cephalosporin class of antibiotics. Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .
Biochemical Pathways
It is known that lactones, a group of compounds to which this compound belongs, are mainly obtained through chemical synthesis or microbial biotransformation of hydroxy fatty acids
Pharmacokinetics
It is known that the absorption of cefuroxime, a related compound, increases with food . Cefuroxime is widely distributed to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile . Cefuroxime axetil (oral) is hydrolyzed in the intestinal mucosa and blood to cefuroxime . It is excreted in the urine (66% to 100% as unchanged drug) .
Result of Action
The result of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to the lysis of the bacterial cell . This makes it effective against a variety of bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, lactones have been found to be toxic to certain strains of E. coli, with their toxicity depending on their structure and the length of the bacterial lipopolysaccharide (LPS) in the membrane of specific strains
Biochemical Analysis
Biochemical Properties
. They can interact with enzymes, proteins, and other biomolecules, often serving as substrates or inhibitors. The nature of these interactions can vary widely, depending on the specific lactone and the biomolecules involved .
Cellular Effects
The cellular effects of Descarbamoylcefuroxime lactone are not well-studied. Lactones are known to have a wide range of effects on cells. For example, some lactones can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the stability, degradation, and long-term effects of a compound on cellular function can be influenced by various factors, including the conditions of the experiment and the specific properties of the compound .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at certain doses and toxic or adverse effects possible at high doses .
Metabolic Pathways
Lactones are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that lactones can be transported across the cell membrane and distributed within cells and tissues .
Subcellular Localization
The localization of a compound within a cell can have significant effects on its activity or function .
Properties
| { "Design of Synthesis Pathway": "The synthesis pathway for Descarbamoylcefuroxime lactone involves the conversion of Cefuroxime axetil to Descarbamoylcefuroxime followed by lactonization.", "Starting Materials": [ "Cefuroxime axetil", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "1. Hydrolysis of Cefuroxime axetil with hydrochloric acid to yield Cefuroxime", "2. Treatment of Cefuroxime with sodium hydroxide to remove the carbamoyl group and yield Descarbamoylcefuroxime", "3. Lactonization of Descarbamoylcefuroxime with methanol and acetic anhydride in the presence of sodium bicarbonate as a catalyst to yield Descarbamoylcefuroxime lactone", "4. Purification of the product by extraction with ethyl acetate" ] } | |
CAS No. |
947723-87-7 |
Molecular Formula |
C15H13N3O6S |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
(2E)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-methoxyiminoacetamide |
InChI |
InChI=1S/C15H13N3O6S/c1-22-17-9(8-3-2-4-23-8)12(19)16-10-13(20)18-11-7(5-24-15(11)21)6-25-14(10)18/h2-4,10,14H,5-6H2,1H3,(H,16,19)/b17-9+/t10-,14-/m1/s1 |
InChI Key |
LRBGPGHWGUNCJM-OGAOBHAHSA-N |
Isomeric SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3 |
SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(αZ)-α-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)




![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)




